molecular formula C18H23N3O4S B12462825 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B12462825
M. Wt: 377.5 g/mol
InChI Key: HJWHBHVEEKHTHW-UHFFFAOYSA-N
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Description

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a pyridine ring, and an ethoxyphenyl group, making it a versatile molecule for chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-ethoxyaniline with methanesulfonyl chloride to form 4-ethoxyphenylmethanesulfonamide. This intermediate is then reacted with pyridine-4-carboxaldehyde under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its specific structure enables unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C18H23N3O4S/c1-4-25-17-7-5-16(6-8-17)21(26(3,23)24)14(2)18(22)20-13-15-9-11-19-12-10-15/h5-12,14H,4,13H2,1-3H3,(H,20,22)

InChI Key

HJWHBHVEEKHTHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C

Origin of Product

United States

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